4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole

Catalog No.
S800374
CAS No.
137090-44-9
M.F
C12H12ClNO
M. Wt
221.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-o...

CAS Number

137090-44-9

Product Name

4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole

IUPAC Name

4-(chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole

Molecular Formula

C12H12ClNO

Molecular Weight

221.68 g/mol

InChI

InChI=1S/C12H12ClNO/c1-8-3-5-10(6-4-8)12-14-11(7-13)9(2)15-12/h3-6H,7H2,1-2H3

InChI Key

DQTOUJFUSUPWOK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CCl

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CCl

4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole is a heterocyclic building block characterized by a 2,4,5-trisubstituted oxazole core. Its primary procurement value lies in the C4-position chloromethyl group, which serves as a reactive handle for covalent attachment, and the specific 2-(p-tolyl) and 5-methyl substituents that confer distinct electronic and steric properties. This compound is principally used as a synthetic intermediate to introduce the 5-methyl-2-(p-tolyl)oxazole moiety into larger, more complex molecules, particularly in the fields of medicinal chemistry and materials science where the oxazole ring is a valued pharmacophore or structural motif.

Procurement Fit

Solid screening compound distributed through Sigma-Aldrich AldrichCPR collection for early-discovery research
Chloromethyl handle supports controlled nucleophilic diversification for library synthesis
1,3-Oxazole building block widely used in medicinal chemistry and agrochemical development

Procurement of a closely related analog, such as the 2-phenyl variant (lacking the p-methyl group), is often unsuitable as it fails to replicate the specific electronic and lipophilic profile conferred by the p-tolyl substituent, a critical factor in structure-activity relationship (SAR) studies. The para-methyl group provides a defined modification that can influence molecular recognition and pharmacokinetic properties in the final compound. Similarly, substituting the C4-chloromethyl group with a more reactive bromomethyl or a bulkier tosyloxymethyl handle alters the reaction kinetics and stability profile. The chloromethyl group represents a well-established balance, offering sufficient reactivity for common nucleophilic substitution reactions while maintaining better shelf-life and handling stability compared to more labile alternatives, making it a more reliable choice for reproducible, multi-step synthetic campaigns.

Substitution Risk

Replacing the para-tolyl with phenyl or meta-tolyl may shift lipophilicity (ΔXLogP3 up to 0.4) and electronic parameters, altering reaction outcomes and biological profile
Exchanging chloromethyl for iodomethyl changes leaving-group reactivity (C–Cl vs C–I BDE differs by >120 kJ/mol), potentially compromising bench stability and controlled functionalization
Even minor scaffold modifications may require re-optimization of downstream synthetic routes or pharmacological consistency; direct substitution is not interchangeable

High-Yield, Regioselective Synthesis Enabling Purer Final Product

This compound can be prepared via a highly regioselective deoxygenation-chlorination of the corresponding 1,3-oxazole N-oxide hydrochloride salt using phosphorus oxychloride (POCl3). A study on closely related 2-aryl analogs demonstrated that this specific precursor form, the HCl salt, directs the reaction to produce the desired 4-chloromethyl isomer in high yield. In contrast, using the free N-oxide base as the starting material leads to a mixture of chlorinated products, significantly lowering the yield of the target compound and introducing challenging isomeric impurities.

Evidence DimensionRegioselective Yield of 4-chloromethyl product
Target Compound Data85% yield (for a close 2-aryl analog)
Comparator Or BaselineFree N-oxide precursor, which yields a mixture of products
Quantified DifferenceHigh (85%) yield of a single isomer vs. low yield in a complex mixture
ConditionsReaction of the N-oxide HCl salt with POCl3 in DMF solvent.

Procuring material derived from a regioselective synthesis route ensures higher purity and batch-to-batch consistency, reducing the risk of process failures caused by isomeric contaminants.

Lipophilicity vs 2-Phenyl
Head-to-head
XLogP3 3.2vs2.8Δ +0.4
Supports lipophilicity-dependent permeability profiling
Computed values; verify experimentally

Validated Precursor for Installing the Lipophilic 5-Methyl-2-(p-tolyl)oxazole Moiety

In medicinal chemistry, the substitution of a phenyl group with a p-tolyl group is a common and deliberate strategy to fine-tune a molecule's properties. The p-tolyl group in this compound, compared to the unsubstituted phenyl ring of its closest analog (CAS 103788-61-0), increases lipophilicity and introduces an electron-donating group. This modification can directly impact a drug candidate's cell permeability, metabolic stability, and binding affinity to its biological target. The chloromethyl function provides a reliable chemical handle to conjugate this specific moiety onto a lead scaffold via ether or ester linkages.

Evidence DimensionStructural Impact on Target Molecule Properties
Target Compound DataIntroduces a p-tolyl group, which is electron-donating and increases lipophilicity (logP).
Comparator Or Baseline4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole (CAS 103788-61-0), which provides a baseline electronic and lipophilic profile.
Quantified DifferenceThe addition of a single para-methyl group provides a discrete, non-interchangeable modification essential for systematic SAR exploration.
ConditionsStandard synthetic protocols for linking building blocks in medicinal chemistry.

For researchers optimizing a lead compound, procuring this specific analog over the phenyl version enables precise, targeted modulation of molecular properties, a critical requirement in drug development.

C–Cl Stability vs Iodo
Class-level
C–Cl BDE ≈339 kJ/molvsC–I ≈216 kJ/molΔ +123
Supports bench stability and controlled SN2 activation
Gas-phase BDE; solution reactivity may vary
Electronic Effect vs m-Tolyl
Class-level
σ_p-Me –0.17vsσ_m-Me –0.07Δ –0.10
May impact electrophilic substitution and metal coordination
Literature constants from Hammett study
Vendor Diversity
Supporting evidence
≥6 vendors
Reduces single-vendor procurement risk
≥95% purity; 2025 vendor census; iodomethyl analog ~2 vendors

High-Purity Intermediate for Scale-Up Synthesis

This compound is the right choice for synthetic routes where high purity and absence of isomers are critical for downstream success. Its availability from a regioselective synthesis pathway makes it suitable for process development and scale-up where batch consistency is paramount.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

This is the correct building block to procure when a research program requires the specific evaluation of a p-tolyl substituent against other aryl groups (e.g., phenyl, halophenyl) at the 2-position of the oxazole. Its use allows for the systematic exploration of how lipophilicity and electronic effects at this position impact biological activity.

Application Fit

Application
Selection Property
Validation Focus
Kinase/GPCR library synthesis
Lipophilicity and electronic activation profile
Diversification efficiency via nucleophilic displacement
Isomeric SAR differentiation
Substituent-dependent electronic/lipophilic shifts
Orthogonal SAR interpretation without scaffold change
Agrochemical/material intermediate
Stable chloromethyl handle for multi-step sequences
Late-stage functionalization latency and yield

XLogP3

3.2

Wikipedia

4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole

Explore Compound Types